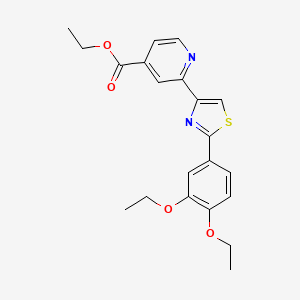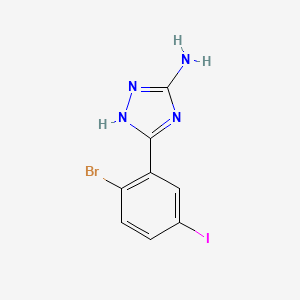
5-Amino-3-(2-bromo-5-iodophenyl)-1H-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-3-(2-bromo-5-iodophenyl)-1H-1,2,4-triazole is a heterocyclic compound that contains a triazole ring substituted with amino, bromo, and iodo groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-(2-bromo-5-iodophenyl)-1H-1,2,4-triazole typically involves multi-step reactions starting from readily available precursors. A common synthetic route might include:
Formation of the triazole ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.
Introduction of the bromo and iodo groups: Halogenation reactions using reagents like bromine and iodine in the presence of catalysts or under specific conditions.
Amination: Introduction of the amino group through nucleophilic substitution or other suitable methods.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of oxo derivatives.
Reduction: Reduction reactions could convert the bromo or iodo groups to hydrogen, altering the compound’s properties.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce various functional groups, modifying the compound’s activity.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Various nucleophiles or electrophiles under appropriate conditions (e.g., solvents, temperature).
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield oxo derivatives, while substitution could introduce new functional groups.
Wissenschaftliche Forschungsanwendungen
5-Amino-3-(2-bromo-5-iodophenyl)-1H-1,2,4-triazole may have several scientific research applications:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Investigation as a potential antimicrobial or anticancer agent.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action for compounds like 5-Amino-3-(2-bromo-5-iodophenyl)-1H-1,2,4-triazole would depend on its specific interactions with biological targets. This might involve:
Molecular Targets: Binding to enzymes, receptors, or nucleic acids.
Pathways Involved: Inhibition of key metabolic pathways, induction of apoptosis, or disruption of cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Amino-3-(2-chloro-5-iodophenyl)-1H-1,2,4-triazole
- 5-Amino-3-(2-bromo-5-fluorophenyl)-1H-1,2,4-triazole
- 5-Amino-3-(2-bromo-5-methylphenyl)-1H-1,2,4-triazole
Uniqueness
The uniqueness of 5-Amino-3-(2-bromo-5-iodophenyl)-1H-1,2,4-triazole lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to similar compounds. This could include differences in reactivity, stability, and biological activity.
Eigenschaften
Molekularformel |
C8H6BrIN4 |
|---|---|
Molekulargewicht |
364.97 g/mol |
IUPAC-Name |
5-(2-bromo-5-iodophenyl)-1H-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C8H6BrIN4/c9-6-2-1-4(10)3-5(6)7-12-8(11)14-13-7/h1-3H,(H3,11,12,13,14) |
InChI-Schlüssel |
VLGDYMICGOHVPF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1I)C2=NC(=NN2)N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


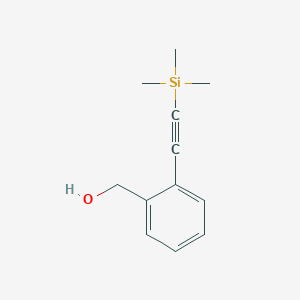
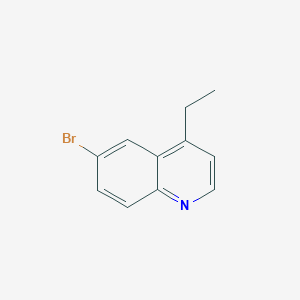
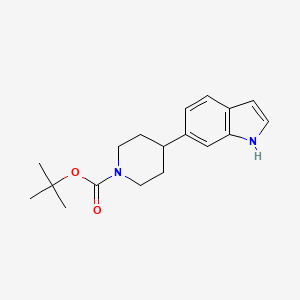

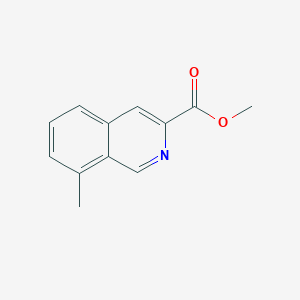
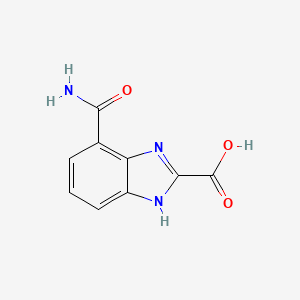

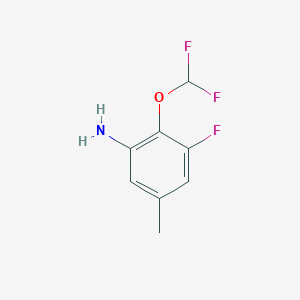
![1-[(5-Methylfuran-2-yl)methyl]azetidine](/img/structure/B13669152.png)


![3-Chloro-4-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13669171.png)

